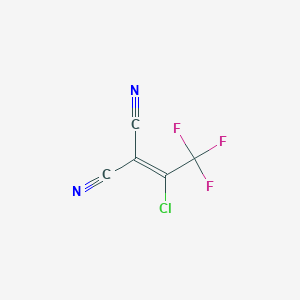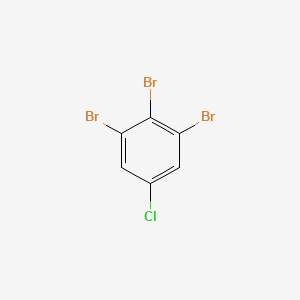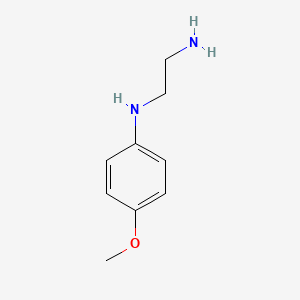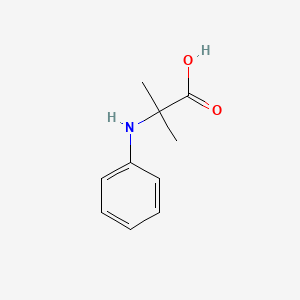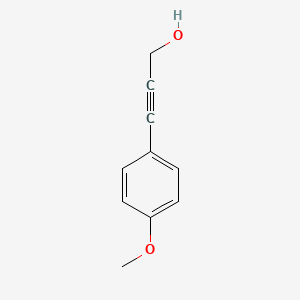
3-(4-Méthoxyphényl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-(4-Methoxyphenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 285.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 127.4±17.4 °C . The compound has a molar refractivity of 46.6±0.4 cm3, a polar surface area of 29 Å2, and a molar volume of 142.6±5.0 cm3 .Applications De Recherche Scientifique
Activité anticancéreuse
Les composés propargyliques, qui comprennent le 3-(4-Méthoxyphényl)prop-2-yn-1-ol, ont montré des promesses dans la recherche anticancéreuse . Leur capacité à interférer avec certaines voies biologiques en fait des candidats au développement de nouveaux traitements contre le cancer.
Propriétés antimicrobiennes et antibactériennes
Le groupe propargylique présent dans le This compound est associé à des activités antimicrobiennes et antibactériennes significatives . Cela ouvre des possibilités pour son utilisation dans la création de nouveaux antibiotiques ou antiseptiques.
Effets antineurodégénératifs
Au-delà de la maladie d’Alzheimer, le This compound a des applications potentielles dans le domaine plus large des maladies neurodégénératives en raison de ses propriétés antineurodégénératives . Il pourrait être une molécule clé dans la synthèse de médicaments visant à traiter des affections comme la maladie de Parkinson.
Synthèse de composés organiques
Ce composé est également utilisé dans la synthèse de divers composés organiques. Sa structure permet des réactions qui peuvent conduire à la création de nouvelles molécules avec des applications potentielles dans différents domaines de la chimie et de la pharmacologie .
Recherche et développement chimiques
En R&D chimique, le This compound sert de bloc de construction pour la synthèse de molécules plus complexes. Ses propriétés physiques et chimiques sont essentielles pour comprendre les mécanismes réactionnels et développer de nouvelles voies de synthèse .
Mécanisme D'action
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It’s suggested that the compound may influence the production of certain molecules like NO and H2O2 , but the exact pathways and their downstream effects need to be further investigated.
Result of Action
Some studies suggest that the compound may influence the production of certain molecules like NO and H2O2 , but more research is needed to fully understand the molecular and cellular effects of this compound’s action.
Analyse Biochimique
Biochemical Properties
3-(4-Methoxyphenyl)prop-2-yn-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .
Cellular Effects
The effects of 3-(4-Methoxyphenyl)prop-2-yn-1-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes and alter metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-(4-Methoxyphenyl)prop-2-yn-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, thereby influencing cellular functions and processes. The binding interactions with enzymes and proteins are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)prop-2-yn-1-ol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)prop-2-yn-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(4-Methoxyphenyl)prop-2-yn-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and cellular processes .
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)prop-2-yn-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)prop-2-yn-1-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLWESCFPXNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475628 | |
| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37614-59-8 | |
| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

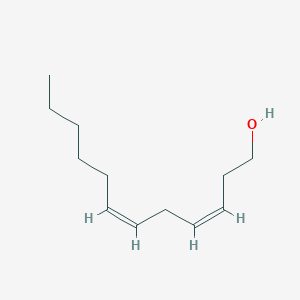
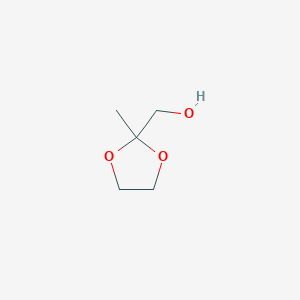
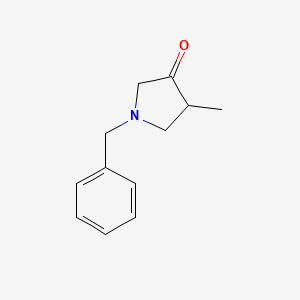
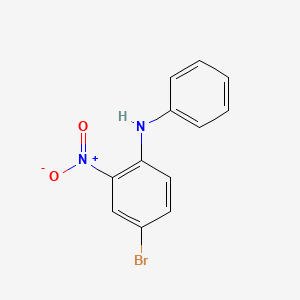
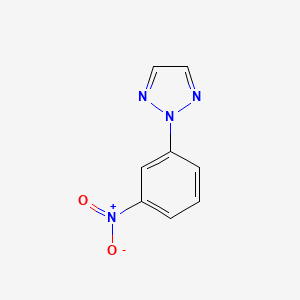
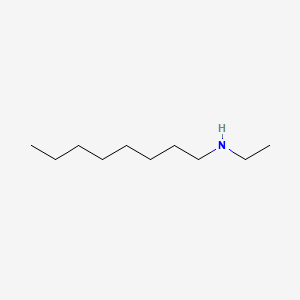

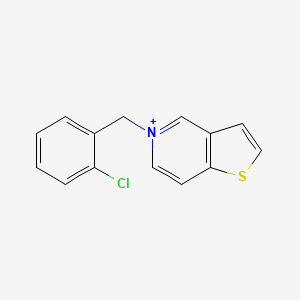
![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)
